(e)-3-o-Tolylacryloyl chloride
Description
Properties
IUPAC Name |
(E)-3-(2-methylphenyl)prop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMYAVWQKWXKOM-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420708 | |
| Record name | (e)-3-o-tolylacryloyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83612-52-6, 15873-40-2 | |
| Record name | (e)-3-o-tolylacryloyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15873-40-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Safety Operating Guide
Mastering the Safe Handling of (e)-3-o-Tolylacryloyl Chloride: A Guide to Personal Protective Equipment and Emergency Protocols
For the diligent researcher navigating the complexities of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Yet, familiarity must never breed complacency, especially when working with highly reactive intermediates such as (e)-3-o-Tolylacryloyl chloride. As a Senior Application Scientist, my objective is to instill a deep and intuitive understanding of the safety protocols necessary to handle such compounds, moving beyond a simple checklist to a foundational knowledge of why these measures are critical. This guide provides essential, immediate safety and logistical information, focusing on the selection and use of personal protective equipment (PPE), operational plans, and disposal procedures.
The Chemical Threat: Understanding the Reactivity of this compound
This compound belongs to the acyl chloride functional group, a class of organic compounds notorious for their reactivity. The primary hazards stem from two key chemical properties:
-
High Corrosivity: Acyl chlorides are potent corrosive agents. Direct contact with skin or eyes can cause severe burns and irreversible tissue damage.[1] Inhalation of vapors is also a significant risk, with the potential to cause severe irritation and chemical burns to the respiratory tract.[2]
-
Violent Reactivity with Water: A defining characteristic of acyl chlorides is their vigorous and exothermic reaction with water and other protic solvents (e.g., alcohols).[3] This reaction liberates corrosive hydrogen chloride (HCl) gas, which can rapidly create a hazardous atmosphere.
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, this guidance is informed by the documented hazards of structurally similar compounds, including (E)-3-m-Tolylacryloyl chloride, acryloyl chloride, and cinnamoyl chloride.[4][5][6] These analogues are consistently classified as causing severe skin burns and eye damage, and are known to be water-reactive.[4][5][6]
A Multi-Layered Defense: Selecting the Appropriate PPE
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with an emphasis on material selection for optimal protection.
| Body Area | Required PPE | Material/Type Recommendation | Rationale |
| Eyes/Face | Chemical Splash Goggles and a Face Shield | Goggles: ANSI Z87.1 compliant, with indirect venting. Face Shield: Full-face coverage. | Protects against splashes of the corrosive liquid and potential violent reactions. A face shield provides an additional layer of protection for the entire face.[5][7] |
| Hands | Double Gloving | Outer Glove: Butyl rubber or Viton™. Inner Glove: Nitrile. | Acyl chlorides can permeate many common glove materials. Butyl rubber and Viton™ offer excellent resistance to a wide range of corrosive chemicals. Double gloving with a nitrile inner layer provides additional protection in case of a breach of the outer glove.[5] |
| Body | Flame-Resistant Laboratory Coat | Nomex® or equivalent. | Provides a barrier against splashes and is flame-resistant, which is crucial given the potential for exothermic reactions. |
| Respiratory | NIOSH-approved Respirator with an Acid Gas Cartridge | Half-mask or full-face respirator with an organic vapor/acid gas (OV/AG) cartridge. | Essential for protection against inhalation of corrosive vapors and HCl gas that may be generated. A full-face respirator offers the highest level of protection for both the respiratory system and the eyes. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to minimizing the risk of exposure and accidents.
1. Preparation and Engineering Controls:
-
Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood to contain vapors and provide a physical barrier.[4][8]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit specifically designed for reactive and corrosive chemicals must be available. This should include a dry absorbent material such as sand or vermiculite, and a neutralizing agent for acidic compounds (e.g., sodium bicarbonate). Do not use water or combustible materials like paper towels to clean up spills. [9]
2. Handling the Chemical:
-
Inert Atmosphere: Whenever possible, handle the material under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[1][4]
-
Dispensing: Use glass or other compatible, corrosion-resistant syringes and cannulas for transfers. Avoid using metal spatulas or needles that can be corroded by the chemical or the HCl it produces.
-
Avoid Incompatibilities: Keep the chemical away from water, alcohols, strong bases, and oxidizing agents.
3. Diagram of PPE Selection Workflow:
Caption: PPE selection workflow for handling this compound.
Emergency Response: Immediate Actions for Exposure and Spills
1. Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][10]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
2. Spill Response:
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.
-
Carefully scoop the mixture into a designated, labeled hazardous waste container.
-
Clean the area with a solvent such as acetone (ensure no incompatible materials are present), followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's emergency response team.
-
Provide them with the specific details of the spilled chemical.
-
Disposal Plan: Managing Reactive Waste
This compound and any materials contaminated with it must be treated as hazardous waste.
1. Quenching (Neutralization):
-
Under controlled conditions and within a fume hood, small amounts of surplus this compound can be slowly and carefully added to a stirred, cooled solution of sodium bicarbonate in water. This should only be performed by experienced personnel. The reaction is exothermic and will release HCl gas.
-
Alternatively, the compound can be slowly added to a non-protic solvent and then quenched by the slow addition of an alcohol like isopropanol, followed by water.
2. Waste Collection:
-
All contaminated solid waste (gloves, absorbent materials, etc.) should be placed in a clearly labeled, sealed container for hazardous waste disposal.
-
Quenched solutions should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Follow all institutional and local regulations for hazardous waste disposal.[9] Never pour acyl chlorides or their un-neutralized residues down the drain.[11]
By internalizing the principles outlined in this guide, researchers can confidently and safely utilize reactive compounds like this compound, ensuring both personal safety and the integrity of their invaluable work.
References
-
ACRYLOYL CHLORIDE MSDS. (n.d.). KSCL (KRISHNA). Retrieved from [Link]
-
0013 - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Organic acid halides. (n.d.). Croner-i. Retrieved from [Link]
-
Safe Handling and Synthesis of Cinnamoyl Chloride (CAS 102-92-1). (n.d.). Retrieved from [Link]
-
Material Safety Data Sheet - Acryloyl Chloride, 97% (titr.). (n.d.). Cole-Parmer. Retrieved from [Link]
Sources
- 1. kscl.co.in [kscl.co.in]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. nbinno.com [nbinno.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Organic acid halides | Croner-i [bsc.croneri.co.uk]
- 10. nj.gov [nj.gov]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
